molecular formula C23H24N4O4S2 B11365167 2-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

2-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11365167
M. Wt: 484.6 g/mol
InChI Key: KYUJZFNLYLZMEN-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylsulfonyl group, a thiadiazole ring, and an acetamide moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the benzylsulfonyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiadiazole ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfonyl)benzothiazole
  • 2-(benzylsulfonyl)furan
  • 2-(benzylsulfonyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

Uniqueness

Compared to these similar compounds, 2-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-benzylsulfonyl-N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C23H24N4O4S2/c1-2-16-8-10-19(11-9-16)27-13-18(12-21(27)29)22-25-26-23(32-22)24-20(28)15-33(30,31)14-17-6-4-3-5-7-17/h3-11,18H,2,12-15H2,1H3,(H,24,26,28)

InChI Key

KYUJZFNLYLZMEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CS(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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